2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol
Description
2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative characterized by a brominated aromatic ring and a methylamino-substituted ethanol backbone.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 |
InChI Key |
ODEUVXRYEADPRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Methylation: The amino group is then methylated using methyl iodide or a similar methylating agent.
Hydroxylation: Finally, the ethyl chain is hydroxylated to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl and amine groups make this compound susceptible to oxidation:
-
Mechanistic Insight :
Reduction Reactions
The compound’s bromine and carbonyl-like groups participate in reductions:
-
Key Observations :
Substitution Reactions
The bromine atom undergoes nucleophilic substitution:
-
Kinetic Data :
Condensation and Cyclization
The amine and hydroxyl groups enable cyclization:
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Structural Confirmation :
-
Lactam products characterized by NMR (carbonyl signal at δ 172 ppm).
-
Stability and Side Reactions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and methylamino group play crucial roles in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol with its analogs:
Electronic and Steric Effects
- Bromo vs. Methoxy Substitution : The bromine atom in the target compound enhances lipophilicity and enables halogen bonding in biological systems, whereas the methoxy group in the analog () improves aqueous solubility due to its polar nature .
- Amino vs.
- Ortho-Substituents: The 2-methyl group in (R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl () creates steric hindrance, which may reduce binding affinity but improve metabolic stability .
Biological Activity
2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol, a compound characterized by a bromophenyl group and a methylamino functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the alkylation of 4-bromobenzylamine with a suitable alkylating agent. Various methods have been reported, including the use of different solvents and conditions to optimize yield and purity.
Biological Activities
The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
These results suggest that the presence of the bromine atom enhances the reactivity and effectiveness of the compound against bacterial strains .
Anticancer Activity
In vitro studies have shown that derivatives containing the bromophenyl group can inhibit cancer cell proliferation. For instance, compounds derived from similar structures demonstrated significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 (breast cancer) | 0.06 | High |
| HT29 (colon cancer) | 0.10 | Moderate |
| NCI-H522 (lung cancer) | 0.25 | Moderate |
These findings highlight the potential of this compound as an anticancer agent .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives, which included analogs of this compound. The study assessed their effectiveness against resistant microbial strains and their cytotoxicity towards human cancer cell lines. The results indicated that modifications to the side groups significantly influenced both antimicrobial and anticancer activities, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol?
Methodological Answer: The synthesis typically involves:
- N-Methylation of a phenylamine precursor : For example, starting with 2-(4-bromophenyl)ethan-1-amine, followed by methyl group introduction using iodomethane under basic conditions. Hydrolysis of intermediate sulfonamides may be required to yield the final product .
- Reductive amination : Reacting 2-(4-bromophenyl)ethan-1-one with methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to form the secondary amine .
- Purification : Flash chromatography (e.g., using a hexane/ethyl acetate gradient) is commonly employed to isolate the compound .
| Key Reagents | Conditions | Yield |
|---|---|---|
| Iodomethane, NaH | THF, 0°C to room temperature | ~40-60% |
| NaBH3CN, methylamine | MeOH, reflux | ~50-70% |
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- 1H NMR : Key signals include a singlet for the methylamino group (~δ 2.3 ppm), a multiplet for the bromophenyl aromatic protons (δ 7.2–7.5 ppm), and a broad peak for the hydroxyl proton (~δ 3.5 ppm). The ethanol backbone protons appear as a triplet (δ 3.8–4.0 ppm) .
- 13C NMR : The brominated aromatic carbons resonate at δ 120–135 ppm, while the methylamino carbon appears at ~δ 40 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 244 (M+H)+ confirm the molecular formula C9H12BrNO .
Q. What purification methods are effective for this compound?
Methodological Answer:
- Flash Chromatography : A silica gel column with a hexane/ethyl acetate gradient (e.g., 85:15 to 60:40) resolves polar impurities. The compound typically elutes at Rf ~0.3–0.4 .
- Recrystallization : Ethanol/water mixtures are effective for removing non-polar byproducts. The compound crystallizes as a light yellow solid with a melting point of 68–69°C .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during alkylation reactions involving this compound?
Methodological Answer: Regioselectivity issues often occur in reactions like tetrazole alkylation due to:
- Competing nucleophilic sites : The hydroxyl and methylamino groups may both react with electrophiles. Protecting the hydroxyl group (e.g., using TBSCl) before alkylation improves selectivity .
- Steric hindrance : Bulky substituents on the bromophenyl ring can direct electrophiles to the less hindered amino group. Computational modeling (DFT) aids in predicting reaction pathways .
| Reaction | Regioselectivity Control |
|---|---|
| Tetrazole alkylation | Use of TBS-protected intermediates |
| Friedel-Crafts acylation | Steric directing via bromine |
Q. How does structural modification influence biological activity?
Methodological Answer:
- Bioactivity screening : Derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring show enhanced antibacterial activity against S. aureus (MIC ~8 µg/mL) .
- Structure-Activity Relationship (SAR) : Replacing the hydroxyl group with a methoxy group reduces solubility but increases lipophilicity, impacting blood-brain barrier penetration .
- In vitro assays : Testing in neuronal cell lines reveals interaction with TAAR1 receptors, modulating dopamine uptake (IC50 ~10 µM) .
Q. What are the environmental implications of its synthesis?
Methodological Answer:
- Waste management : Bromine-containing byproducts require neutralization with sodium thiosulfate to avoid environmental release .
- Green chemistry alternatives : Biocatalytic routes using immobilized enzymes (e.g., alcohol dehydrogenases) reduce solvent waste and improve atom economy (~80% yield) .
- Ecotoxicity : Daphnia magna assays indicate moderate toxicity (EC50 ~50 mg/L), necessitating proper disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
